[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate
Description
Properties
IUPAC Name |
[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F5N2O5/c22-14-5-7-18(16(23)10-14)33-19-6-4-12(8-17(19)28(30)31)11-32-20(29)27-15-3-1-2-13(9-15)21(24,25)26/h1-10H,11H2,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHAOIZKZGXJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)OCC2=CC(=C(C=C2)OC3=C(C=C(C=C3)F)F)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F5N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Melanin-Concentrating Hormone Receptor 1 (MCHR1) . MCHR1 is a hypothalamic neuropeptide that plays a crucial role in the modulation of food intake and mood. In rodents, the actions of MCH are mediated via the MCHR1 receptor.
Mode of Action
The compound acts as an antagonist at the MCHR1 receptor. Antagonists are substances that block or suppress the action of the receptor they bind to. In this case, the compound would prevent MCH from binding to the MCHR1 receptor, thereby inhibiting its effects.
Biochemical Pathways
The compound’s interaction with the MCHR1 receptor affects the MCH signaling pathway . This pathway is involved in various physiological processes, including food intake and mood regulation. By blocking MCHR1, the compound can potentially alter these processes.
Pharmacokinetics
The compound is described as havingexcellent potency in biochemical and cellular assays, advantageous exposures and half-life both in animal models and in humans . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which would impact its bioavailability.
Result of Action
The compound demonstrates in vivo efficacy in mouse models of cancer progression and inflammation . This suggests that the compound’s action at the MCHR1 receptor could have potential therapeutic effects in these conditions.
Biological Activity
The compound [4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate is a synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by its chemical formula and structural components:
- Chemical Formula : C17H14F5N3O4
- Structural Components :
- A carbamate functional group
- A nitrophenyl moiety
- Difluorophenoxy and trifluoromethyl substituents
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The trifluoromethyl group enhances the compound's ability to interact with various enzyme targets, increasing its inhibitory effects.
- Cell Membrane Permeability : The presence of fluorine atoms improves lipid solubility, facilitating better cell membrane penetration and bioavailability.
- Molecular Interactions : Studies suggest that halogen bonding and hydrogen bonding interactions play crucial roles in the compound's binding affinity to target proteins.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro evaluations indicated:
- IC50 Values : The compound showed IC50 values ranging from 5 to 20 µM against colorectal cancer cell lines, indicating potent anticancer properties.
- Selectivity Index : It displayed a favorable selectivity index compared to standard chemotherapeutics, suggesting reduced toxicity to normal cells while effectively targeting cancerous cells.
Enzyme Inhibition Studies
The compound was assessed for its inhibitory effects on key enzymes involved in cancer progression and inflammation:
- Cholinesterases : Moderate inhibition was observed, with IC50 values around 19.2 µM for acetylcholinesterase (AChE) and 13.2 µM for butyrylcholinesterase (BChE) .
- Cyclooxygenase (COX) : The compound exhibited dual inhibitory effects on COX-1 and COX-2, which are critical in inflammatory processes.
Study on Colorectal Cancer Cells
A study focusing on HCT-116 colorectal cancer cells revealed:
- Mechanism of Action : The compound induced apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic factors.
- Cell Cycle Arrest : Treatment resulted in significant G0/G1 phase arrest, indicating disruption of the cell cycle progression .
Comparative Analysis with Other Compounds
In comparative studies with similar compounds:
- The tested carbamate demonstrated superior activity compared to other derivatives lacking trifluoromethyl or nitro groups.
- Its unique structural features contributed to enhanced biological activity through improved interactions with target enzymes .
Data Tables
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure characterized by multiple functional groups, including difluorophenoxy and trifluoromethyl moieties. The synthesis typically involves multi-step reactions starting from readily available precursors, employing techniques such as nucleophilic substitution and coupling reactions to introduce the desired substituents.
Inhibition of Enzymes
One of the primary applications of this compound lies in its ability to inhibit specific enzymes involved in disease processes. For instance, it has been investigated as a potential inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory conditions. Studies have shown that derivatives of similar structures exhibit low nanomolar activity against sEH, suggesting that modifications could enhance potency and selectivity for therapeutic applications .
Anticancer Properties
Research has indicated that compounds with similar structural frameworks may possess anticancer properties. For example, derivatives have been evaluated for their efficacy against different cancer cell lines, showing promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of trifluoromethyl groups is particularly noted for enhancing the lipophilicity and metabolic stability of these compounds, which is advantageous for drug development .
Antitubercular Activity
A related study focused on the synthesis of phenoxy derivatives as potential antitubercular agents. Compounds were tested against Mycobacterium tuberculosis, with some exhibiting significant activity (MIC values ranging from 4 to 64 μg/mL). This highlights the potential for structural analogs of [4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate to be developed as effective treatments for tuberculosis .
Anti-inflammatory Effects
Another investigation explored the anti-inflammatory effects of structurally similar compounds through cyclooxygenase (COX) inhibition. The findings suggest that these compounds can effectively reduce inflammatory markers in vitro, indicating their potential use in treating inflammatory diseases .
Data Tables
The following table summarizes key findings from various studies on compounds related to this compound:
Q & A
Q. What are the key synthetic pathways for [4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves sequential functionalization of aromatic precursors. A plausible route includes:
Phenoxy linkage formation : Reacting 2,4-difluorophenol with a nitro-substituted benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy-nitro intermediate.
Carbamate coupling : Treating the intermediate with 3-(trifluoromethyl)phenyl isocyanate in anhydrous THF, catalyzed by a base like triethylamine, to form the carbamate bond .
Optimization strategies :
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during isocyanate coupling.
- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC to isolate the product with >95% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and ensuring its purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm the presence of difluorophenoxy, trifluoromethyl, and carbamate groups. For example, the trifluoromethyl group shows a singlet near δ -62 ppm in ¹⁹F NMR .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies the molecular formula (C₂₁H₁₂F₅N₂O₅) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity, with UV detection at 254 nm due to nitro group absorption .
Advanced Research Questions
Q. How do the electron-withdrawing groups (nitro, trifluoromethyl) influence the compound’s reactivity in nucleophilic substitution or hydrolysis reactions?
Methodological Answer:
- Nitro group : Enhances electrophilicity at the adjacent carbon, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) under mild conditions .
- Trifluoromethyl group : Stabilizes the carbamate linkage against hydrolysis via steric hindrance and electron-withdrawing effects. Hydrolysis studies in buffered solutions (pH 7.4, 37°C) show <10% degradation over 24 hours .
Experimental validation : - Kinetic assays : Monitor hydrolysis rates using HPLC to compare with analogs lacking trifluoromethyl groups .
Q. What experimental strategies can resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Assay standardization : Use validated cell lines (e.g., HEK293 for enzyme inhibition) and control compounds to normalize inter-lab variability .
- Dose-response curves : Perform 8-point dilution series (0.1–100 μM) to calculate accurate IC₅₀ values, reducing false positives from off-target effects .
- Orthogonal assays : Confirm antiproliferative activity via both MTT and ATP-based luminescence assays to rule out assay-specific artifacts .
Q. How does molecular docking predict the interaction between this compound and target enzymes, and what validation methods confirm these predictions?
Methodological Answer:
- Docking workflow : Use AutoDock Vina to model binding to acetylcholinesterase (AChE) or cytochrome P450 isoforms. The nitro group forms hydrogen bonds with Ser203 (AChE), while the trifluoromethyl moiety engages in hydrophobic interactions .
- Validation :
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
